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Compound of Interest

Compound Name:
6-Formyl-2,3-dimethoxybenzoic

acid

Cat. No.: B1212065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 6-Formyl-2,3-dimethoxybenzoic acid (CAS 519-05-1). While experimental spectroscopic

data for this specific compound is not extensively available in the public domain, this document

outlines the expected spectroscopic properties and provides detailed experimental protocols for

obtaining the necessary data. The information herein serves as a robust framework for

researchers involved in the synthesis, analysis, and application of this and structurally related

compounds.

Chemical Structure and Properties
IUPAC Name: 6-Formyl-2,3-dimethoxybenzoic acid[1]

Molecular Formula: C₁₀H₁₀O₅[1][2]

Molecular Weight: 210.18 g/mol [1]

Appearance: Typically a white to off-white crystalline solid[2]

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from key spectroscopic

techniques. These values are predicted based on the chemical structure and data from
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analogous compounds.

¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~11.0 - 10.0 s - COOH

~10.5 s - CHO

~7.8 d ~8.0 Ar-H

~7.2 d ~8.0 Ar-H

~4.0 s - OCH₃

~3.9 s - OCH₃

¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~190 CHO

~170 COOH

~160 Ar-C-O

~155 Ar-C-O

~135 Ar-C

~130 Ar-C

~125 Ar-CH

~115 Ar-CH

~62 OCH₃

~56 OCH₃

Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Functional Group Vibration Mode

3300 - 2500 Carboxylic Acid O-H stretch (broad)

~2850, ~2750 Aldehyde C-H stretch

~1700 Carboxylic Acid C=O stretch

~1680 Aldehyde C=O stretch

~1600, ~1470 Aromatic Ring C=C stretch

~1250 Aryl Ether C-O stretch

Mass Spectrometry Data (Predicted)
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m/z Ion

210 [M]⁺

193 [M-OH]⁺

181 [M-CHO]⁺

165 [M-COOH]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 6-Formyl-2,3-dimethoxybenzoic acid.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
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Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5

seconds, and a larger number of scans compared to ¹H NMR.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities,

and coupling constants.

Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty ATR setup.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing:
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Perform a background subtraction.

Identify the characteristic absorption bands and assign them to the corresponding functional

groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, coupled with a gas chromatograph (GC-

MS) or with direct infusion.

Sample Preparation (Direct Infusion):

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile).

Infuse the solution into the ion source of the mass spectrometer at a constant flow rate.

Data Acquisition (Electron Ionization - EI):

Ionize the sample using a standard electron energy (typically 70 eV).

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Processing:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Compare the observed isotopic distribution with the theoretical pattern for the molecular

formula.

Visualized Workflows
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Caption: General workflow for the spectroscopic analysis of 6-Formyl-2,3-dimethoxybenzoic
acid.
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Caption: Complementary nature of spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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